molecular formula C14H6N2O6 B1294578 1,5-Dinitroanthraquinone CAS No. 82-35-9

1,5-Dinitroanthraquinone

Cat. No. B1294578
CAS RN: 82-35-9
M. Wt: 298.21 g/mol
InChI Key: XVMVHWDCRFNPQR-UHFFFAOYSA-N
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Description

1,5-Dinitroanthraquinone is a chemical compound that is part of the anthraquinone family, characterized by the presence of two nitro groups at the 1 and 5 positions of the anthraquinone structure. The anthraquinone nucleus is known to be approximately planar, which is a common feature among anthraquinone derivatives .

Synthesis Analysis

The synthesis of 1,5-dinitroanthraquinone can be achieved through various chemical reactions. One method involves the condensation of 4,5-dinitro-1,8-dihydroxyanthraquinone with arylamines, which can lead to the formation of 1,4,5-tris(arylamino)-8-hydroxyanthraquinones as a major by-product . Another approach for synthesizing anthraquinone derivatives is the reaction of 1,8-diamino-4,5-dihaloanthraquinones with diethyl malonate, which can yield dichloro- and dibromoanthranaphthyridine triones . Additionally, the synthesis of 1,5-di(hydroxyethoxyethoxyl) anthraquinone from 1,5-dichloroanthraquinone and glycol has been reported, which serves as a monomer for polymeric dyes .

Molecular Structure Analysis

The molecular structure of 1,5-dinitroanthraquinone has been determined using X-ray diffraction methods. The crystal structure reveals that while the anthraquinone core is planar, the nitro groups are significantly inclined, at about 88 degrees to the plane of the anthraquinone nucleus. This inclination allows for the possibility of internal hydrogen bonding, and the oxygen atoms exhibit large anisotropic thermal vibrations .

Chemical Reactions Analysis

1,5-Dinitroanthraquinone can undergo various chemical reactions. For instance, it can be electrochemically reduced in an ionic liquid to form 1,5-diaminoanthraquinone, a process that involves a five-step electrochemical process transferring 12 electrons . Additionally, the photochemical reaction of dinitroanthracene to anthraquinone has been studied, which involves a crystal-to-crystal transformation and is influenced by mechanical strain and pressure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-dinitroanthraquinone are influenced by its molecular structure. The presence of nitro groups and the potential for internal hydrogen bonding can affect its reactivity and interactions with other molecules. The electrochemical reduction study in an ionic liquid reveals that factors such as concentration, water content, and temperature can significantly impact the peak potential and peak current of the cyclic voltammogram, indicating the sensitivity of 1,5-dinitroanthraquinone's properties to environmental conditions . Furthermore, the synthesis of high purity 1,8-dinitroanthraquinone, which is closely related to 1,5-dinitroanthraquinone, has been achieved by utilizing differences in relative density and crystalline form, suggesting that similar methods could be applied to 1,5-dinitroanthraquinone .

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of 1,5-dinitroanthraquinone in ionic liquids, particularly in EMimBF4, has been studied, revealing the influence of concentration, water presence, and temperature on the electrochemical properties. This process is a complex, multi-step electrochemical transfer that primarily produces 1,5-diaminoanthraquinone (Wang Yin-mei, 2010).

Thermal Decomposition Kinetics

Research on the thermal decomposition of anthraquinone nitro compounds, including 1,5-dinitroanthraquinone, provides insights into their behavior in dye production. This includes analysis of the decomposition process, specific heat release, and thermal risks associated with these substances (Zehua Xia et al., 2021).

Crystal Structure Analysis

X-ray diffraction methods have been used to determine the crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone. This study provides insights into the planarity of the anthraquinone nucleus and the positioning of nitro groups, which has implications for its chemical behavior (M. Bailey & C. Brown, 1967).

Liquid Crystal Dichroic Dyes

1,5-Dinitroanthraquinone has been used as a raw material for synthesizing dichroic dyes in liquid crystal displays. This application demonstrates the potential of 1,5-dinitroanthraquinone derivatives in advanced material technologies (Li Xiaolian et al., 2010).

Synthesis of High Purity Derivatives

Processes for synthesizing and separating high-purity 1,8-dinitroanthraquinone and 1,5-dinitroanthraquinone have been developed, highlighting the importance of these compounds in various industrial applications (Chen Le-wen, 2007).

properties

IUPAC Name

1,5-dinitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVHWDCRFNPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058869
Record name 9,10-Anthracenedione, 1,5-dinitro-
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Molecular Weight

298.21 g/mol
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Product Name

1,5-Dinitroanthraquinone

CAS RN

82-35-9
Record name 1,5-Dinitro-9,10-anthracenedione
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Record name 1,5-Dinitroanthraquinone
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Record name 9,10-Anthracenedione, 1,5-dinitro-
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Synthesis routes and methods I

Procedure details

Calculation: theoretical yield from Σanthraquinone and 1-nitroanthraquinone related to 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone formed (-total 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone -1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone employed).
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Synthesis routes and methods II

Procedure details

y<50: Nitric acid ratio in the mixed acid is too low, where leaching of dinitroanthraquinone isomers soluble in nitric acid, including 1,8-dinitroanthraquinone, is not sufficient thus failing to obtain 1,5-dinitroanthraquinone of a high purity.
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Synthesis routes and methods III

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Similarly, there has hitherto been no commercially and economically practicable process for the production of pure 1,8-dinitroanthraquinone. It is known that the commercially very important α,α-dinitration products of anthraquinone can be obtained in particularly high yields by nitration in concentrated nitric acid. Since the quantity of nitric acid required for this process is not appreciably higher than the quantity of sulphuric acid required for dinitration in H2SO4, nitric acid is economically superior to dinitration in sulfuric acid. The much simpler regeneration of the solvent is another factor in favour of nitric acid. According to Moiseva (Org.Polyprod, i. Krasitel, Moscow 1969, No. 4, 70-79), it is possible by the nitric acid process to obtain a 1,5-dinitroanthraquinone in a yield of 30 % of the theoretical amount. However, it is not possible under the conditions quoted by Moiseva (98 % HNO3, 24 hours at 24°-25°C) to obtain pure 1,5-dinitroanthraquinone. Instead the products obtained still contain at least 5 % of 1,8-dinitroanthraquinone (cf. Example 18 below). Even under more stringent conditions (filtration under suction at elevated temperature, increasing the quantity of nitric acid used for washing), we were unable to obtain 1,5-dinitroanthraquinone with a purity of more than 95 % in a yield of more than 20 % of the theoretical amount. In addition, it is subsequently no longer possible to isolate pure 1,8-dinitroanthraquinone from the mother liquors, because they then contain too much 1,5-dinitroanthraquinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
ZY Xia, WQ Wu, WH Chen, LP Chen, ZC Guo - Thermochimica Acta, 2021 - Elsevier
Anthraquinone nitro compounds are the important intermediate and hazardous waste in dye production. In order to understand the thermal decomposition characteristics of three typical …
Number of citations: 8 www.sciencedirect.com
W Wu, Z Xia, W Chen, L Chen, H Li… - … Process Research & …, 2022 - ACS Publications
Thermal decomposition of typical hazardous anthraquinone dye waste was tested through differential scanning calorimetry, and the interaction of the components was analyzed by the …
Number of citations: 2 pubs.acs.org
H Xun, Z Chen, Y Liu, H Su, J Yang… - ACS Applied Materials …, 2023 - ACS Publications
Organic electrode materials are composed of abundant elements, have diverse and designable molecular structures, and are relatively easily synthesized, promising a bright future for …
Number of citations: 2 pubs.acs.org
RH Hall, DH Hey - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… Both methods gave poor yields, and whereas the product from 1 : 5-dinitroanthraquinone was bright red, that from the disulphonic acid was yellow. The red colour of the former was not …
Number of citations: 3 pubs.rsc.org
M Singh, D Chopra - Crystal Growth & Design, 2018 - ACS Publications
Cocrystals are an emerging class of molecular materials that can achieve desirable properties by selecting suitable constituent molecules and can also exhibit polymorphism, but a …
Number of citations: 30 pubs.acs.org
T Yamamoto, Y Muramatsu, BL Lee… - Chemistry of …, 2003 - ACS Publications
Poly(5,8-dialkoxyanthraquinone-1,4-diyl) P(5,8-OR-1,4-AQ) (R = n-C 6 H 13 through n-C 16 H 33 ), poly(5,8-dihydroxyanthraquinone-1,4-diyl) P(5,8-OH-1,4-AQ), poly(4,8-…
Number of citations: 66 pubs.acs.org
EC Koch - … , Pyrotechnics: An International Journal Dealing with …, 2007 - Wiley Online Library
The influence of the oxygen balance, Λ, of an anthracene‐type aromatic fuel in flare compositions on the spectral color ratio, that is the ratio of radiation emitted in band A (λ=1.8–2.5 μm…
Number of citations: 15 onlinelibrary.wiley.com
T Urbanski, J Zylowski - BULLETIN DE L ACADEMIE …, 1967 - bcpw.bg.pw.edu.pl
Davis and Abrams [1] have reported that some aromatic compounds readily undergoing nitration (phenol, acetanilide, etc.) can be nitrated by a freshly prepared solution of …
Number of citations: 1 bcpw.bg.pw.edu.pl
TV Magdesieva, PS Ivanov, DN Kravchuk… - Russian journal of …, 2003 - Springer
A new method of electrochemical arylation of complexes of transition metals (Fe, Co, Ni) with N-containing chelate and macrocyclic (dimethylglyoximate, porphyrin, etc.) ligands …
Number of citations: 6 link.springer.com
IG Il'ina, OV Mikhalev, KP Butin, LD Ashkinadze… - Russian journal of …, 2003 - Springer
A number of aminonitroanthraquinone autocomplexes with a one-membered NH bridge were synthesized from 1,5-dinitroanthraquinone and substituted aromatic amines. …
Number of citations: 5 link.springer.com

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